Methyl 5-bromoindoline-7-carboxylate
Overview
Description
Methyl 5-bromoindoline-7-carboxylate is an organic compound with the molecular formula C10H10BrNO2. It is a derivative of indoline, a bicyclic heterocycle that contains a benzene ring fused to a pyrrole ring. The presence of a bromine atom at the 5-position and a carboxylate ester group at the 7-position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromoindoline-7-carboxylate typically involves the bromination of indoline derivatives followed by esterification. One common method is the bromination of 5-position of indoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 5-bromoindoline is then subjected to esterification with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination and esterification steps are optimized for high yield and purity, often involving purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromoindoline-7-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 5-substituted indoline derivatives.
Oxidation: Formation of indole-7-carboxylate derivatives.
Reduction: Formation of 7-hydroxyindoline derivatives.
Scientific Research Applications
Methyl 5-bromoindoline-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-bromoindoline-7-carboxylate involves its interaction with various molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
Methyl 5-bromoindoline-7-carboxylate can be compared with other similar compounds such as:
Methyl 5-chloroindoline-7-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Methyl 5-fluoroindoline-7-carboxylate: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.
Methyl 5-iodoindoline-7-carboxylate: The presence of an iodine atom can enhance its reactivity in certain substitution reactions.
The uniqueness of this compound lies in its specific reactivity profile and the balance between its electronic and steric effects, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-14-10(13)8-5-7(11)4-6-2-3-12-9(6)8/h4-5,12H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFDCMFCJPYARR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1NCC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677969 | |
Record name | Methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860624-88-0 | |
Record name | 1H-Indole-7-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860624-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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